molecular formula C17H17F3N6 B11518346 1,2,4-Triazolo[4,3-b]pyridazine, 6-(4-benzyl-1-piperazinyl)-3-trifluoromethyl-

1,2,4-Triazolo[4,3-b]pyridazine, 6-(4-benzyl-1-piperazinyl)-3-trifluoromethyl-

Cat. No.: B11518346
M. Wt: 362.4 g/mol
InChI Key: YCZLDHNNGHIBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo[4,3-b]pyridazine, 6-(4-benzyl-1-piperazinyl)-3-trifluoromethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-b]pyridazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the microwave-mediated synthesis suggests potential for industrial application, given its efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-b]pyridazine derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized under specific conditions to yield oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyridazine core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the triazolopyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the triazolopyridazine core.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-b]pyridazine derivatives involves their interaction with specific molecular targets. These compounds can act as enzyme inhibitors, binding to the active sites of enzymes and preventing their normal function. Additionally, they may interact with receptors, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo[4,3-b]pyridazine, 6-(4-benzyl-1-piperazinyl)-3-trifluoromethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the trifluoromethyl group and the benzyl-piperazinyl moiety enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for specific molecular targets .

Properties

Molecular Formula

C17H17F3N6

Molecular Weight

362.4 g/mol

IUPAC Name

6-(4-benzylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H17F3N6/c18-17(19,20)16-22-21-14-6-7-15(23-26(14)16)25-10-8-24(9-11-25)12-13-4-2-1-3-5-13/h1-7H,8-12H2

InChI Key

YCZLDHNNGHIBLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.